molecular formula C16H17NO2 B1202029 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol CAS No. 14919-82-5

1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol

Cat. No.: B1202029
CAS No.: 14919-82-5
M. Wt: 255.31 g/mol
InChI Key: GGGSEBXTKMTNBW-UHFFFAOYSA-N
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Description

1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol is a compound belonging to the class of tetrahydroisoquinolines. These compounds are frequently described as alkaloids and can be found in various natural sources, including human body fluids and tissues .

Preparation Methods

The synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol can be achieved through several methods. One common synthetic route involves the Pictet-Spengler reaction, where phenylethylamine and aldehydes react in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Petasis reaction followed by Pomeranz-Fritsch-Bobbitt cyclization, which provides a convenient approach to synthesize the compound . Industrial production methods often utilize these reactions under optimized conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific benzyl substitution, which imparts distinct biological properties and potential therapeutic applications.

Properties

CAS No.

14919-82-5

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol

InChI

InChI=1S/C16H17NO2/c18-15-9-12-6-7-17-14(13(12)10-16(15)19)8-11-4-2-1-3-5-11/h1-5,9-10,14,17-19H,6-8H2

InChI Key

GGGSEBXTKMTNBW-UHFFFAOYSA-N

SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC=C3

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC=C3

Synonyms

1-benzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
1-Bn-6,7-diOH-THIQ
6,7-DHBnTIQ
6,7DHBnTIQ

Origin of Product

United States

Synthesis routes and methods

Procedure details

Treat 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (10 g) with 48% HBr (100 mL) and heat the mixture at reflux under nitrogen for 2 h. Cool the mixture to room temperature and allow crystals to form overnight. Collect the crystals and wash with cold ethanol to give 7.5 g of the title compound as its HBr salt, mp=233°-236° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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